Decabromobiphenyl

Overview

Description

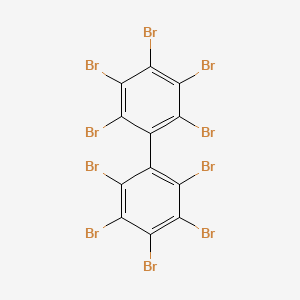

Decabromobiphenyl is a brominated flame retardant belonging to the group of polybrominated biphenyls. It is known for its high persistence in the environment and its ability to bioaccumulate. This compound is primarily used to reduce the risk of fire in various consumer products, including plastics, textiles, and electronic equipment .

Mechanism of Action

Target of Action

Decabromobiphenyl, also known as Decabromodiphenyl Ether (decaBDE, DBDE, BDE-209), is a brominated flame retardant . It primarily targets materials that are prone to catching fire, such as plastics, textiles, and electronic equipment . Its role is to reduce the risk of fire in these products .

Mode of Action

This compound interacts with its targets by being incorporated into them during their manufacturing process . Once incorporated, it increases the material’s resistance to catching fire . It can escape from these products into the surrounding environment during the manufacture, usage, and processing processes .

Biochemical Pathways

This compound undergoes phototransformation in various media . This process involves debromination with cleavage of C–Br bonds as the rate-limiting step in n-hexane, debromination and hydroxylation with cleavage of C–Br bonds in MeOH:H2O, and debromination, hydroxylation, and chlorination in simulated seawater . The compound-specific stable isotope analysis has been used to investigate these phototransformation mechanisms .

Pharmacokinetics

The small amount of this compound that is absorbed can be metabolized .

Result of Action

This compound is recognized as a hazardous and persistent pollutant . It debrominates into lower brominated diphenyl ethers, and these congeners are more toxic, bio-accumulative, and persistent in nature .

Action Environment

The action of this compound is influenced by environmental factors. For instance, its phototransformation rate varies in different media, being highest in n-hexane and lowest in MeOH:H2O . Furthermore, it is extremely persistent, highly capable of bioaccumulation and food web biomagnification, and capable of long-distance transport .

Biochemical Analysis

Biochemical Properties

Decabromobiphenyl is known for its environmental persistence and potential health risks .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decabromobiphenyl is synthesized through the bromination of biphenyl. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The process is carried out under controlled conditions to ensure complete bromination of the biphenyl molecule .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors where biphenyl is exposed to bromine gas in the presence of a catalyst. The reaction conditions, including temperature and pressure, are carefully monitored to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Decabromobiphenyl undergoes several types of chemical reactions, including:

Debromination: This reaction involves the removal of bromine atoms from the molecule, often resulting in the formation of lower brominated biphenyls.

Common Reagents and Conditions:

Debromination: Common reagents include reducing agents such as zinc or sodium in the presence of a solvent like ethanol.

Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent are used for substitution reactions.

Major Products Formed:

Debromination: Lower brominated biphenyls.

Oxidation: Various oxidation products depending on the conditions and reagents used.

Substitution: Biphenyl derivatives with different functional groups.

Scientific Research Applications

Decabromobiphenyl has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of brominated flame retardants in the environment.

Medicine: Studied for its potential health effects, including its role as an endocrine disruptor.

Industry: Widely used as a flame retardant in various consumer products to enhance fire safety.

Comparison with Similar Compounds

- Pentabromodiphenyl ether

- Octabromodiphenyl ether

- Decabromodiphenyl ether

- Decabromodiphenyl ethane

Comparison: Decabromobiphenyl is unique among these compounds due to its high bromine content and its specific applications as a flame retardant. While other brominated compounds like decabromodiphenyl ether and decabromodiphenyl ethane are also used as flame retardants, this compound is distinguished by its chemical structure and its specific reactivity in various chemical reactions .

Properties

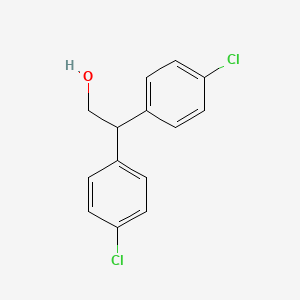

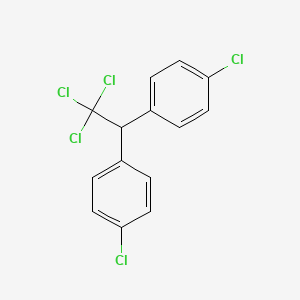

IUPAC Name |

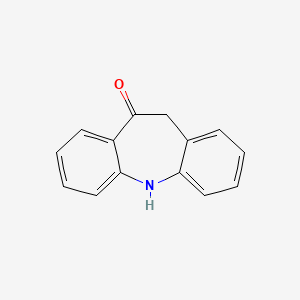

1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Br10/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPHBYQUCKHJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Br10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065572 | |

| Record name | Decabromodiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

943.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] White powder; [MSDSonline] | |

| Record name | Decabromobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Moderately soluble in chlorobenzene and o-xylene | |

| Record name | DECABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.98X10-10 mm Hg at 25 °C | |

| Record name | DECABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

13654-09-6 | |

| Record name | Decabromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13654-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013654096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',4,4',5,5',6,6'-decabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decabromodiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decabromo-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MID95LP5LV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DECABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

380-386 °C | |

| Record name | DECABROMOBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Decabromobiphenyl has the molecular formula C12Br10 and a molecular weight of 971.21 g/mol. []

A: Yes, gas chromatography-mass spectrometry (GC-MS) is a common technique used to analyze this compound. Researchers have utilized both electron impact ionization (EI) and negative chemical ionization (NCI) modes for detection and identification. []

A: this compound is used as a flame retardant in various materials, including polymers, plastics, textiles, wood, and paper. Its primary function is to reduce flammability and limit the release of carbon monoxide and heat during a fire. []

A: While this compound is generally effective as a flame retardant, some studies suggest potential compatibility issues. For instance, in acrylonitrile-butadiene-styrene terpolymer, the effectiveness of this compound in reducing flammability and smoke production can be influenced by the type of aluminum(III) oxide used in combination with it. []

A: While acute toxicity appears low, the research on long-term effects of this compound is limited. Some studies suggest a potential link between higher serum concentrations of polybrominated diphenyl ethers (PBDEs), including this compound, and feline hyperthyroidism. [, ] Further research is needed to fully understand the long-term effects of this compound on human and animal health.

A: this compound is a persistent organic pollutant, meaning it resists environmental degradation and can accumulate in the environment and biota. It has been detected in various environmental matrices, including river sediment. []

A: Yes, this compound undergoes photodegradation when exposed to UVA/B radiation. This process generates free radicals, potentially leading to negative consequences in biological systems. The presence of bromine and an ether bond seems to enhance radical formation during photolysis. []

ANone: Several analytical methods are employed for the detection and quantification of this compound. These include:

- Gas Chromatography with Electron Capture Detection (GC-ECD): This technique is highly sensitive for many brominated compounds, including this compound, but requires specific conditions due to its low volatility. A short GC column is often used to prevent thermal degradation. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This method offers both qualitative and quantitative analysis. It is particularly useful for this compound due to its low volatility, which makes analysis by GC-ECD challenging. Both electron impact ionization (EI) and negative chemical ionization (NCI) modes can be utilized. [, ]

- High-Performance Liquid Chromatography (HPLC): HPLC with PDA detection (HPLC-PDA) offers a fast and simple method for qualitative identification of this compound in polymeric materials. []

A: The analysis of highly brominated compounds like this compound presents challenges related to their low volatility and thermal instability. Specialized techniques and specific conditions are required to ensure accurate and reliable results. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

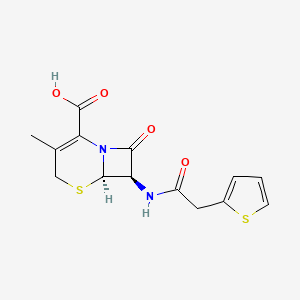

![(2S)-5-amino-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid](/img/structure/B1669917.png)

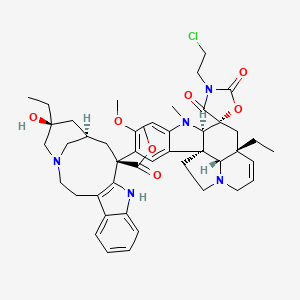

![2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid](/img/structure/B1669921.png)